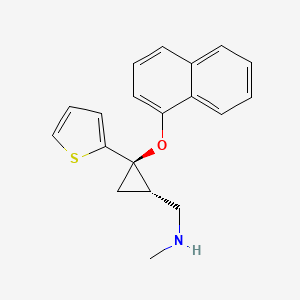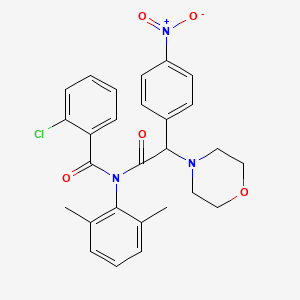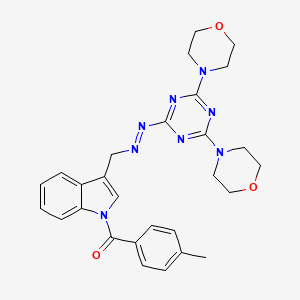
(3-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-1H-indol-1-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-1H-indol-1-yl)(p-tolyl)methanone is a complex organic molecule that features a combination of indole, triazine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-1H-indol-1-yl)(p-tolyl)methanone typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with morpholine under controlled conditions.
Hydrazone Formation: The triazine derivative is then reacted with hydrazine to form the hydrazone intermediate.
Indole Coupling: The hydrazone intermediate is coupled with an indole derivative through a condensation reaction.
Final Coupling: The final step involves coupling the indole-hydrazone intermediate with p-tolylmethanone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-1H-indol-1-yl)(p-tolyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
(3-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-1H-indol-1-yl)(p-tolyl)methanone: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-1H-indol-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed biological effects.
Comparison with Similar Compounds
(3-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-1H-indol-1-yl)(p-tolyl)methanone: can be compared with similar compounds such as:
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride : This compound shares the triazine and morpholine moieties but differs in its overall structure and functional groups.
- Compounds with similar backbone anion {V10} : These compounds have similar structural features but differ in their specific functional groups and applications.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H30N8O3 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
[3-[[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)diazenyl]methyl]indol-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C28H30N8O3/c1-20-6-8-21(9-7-20)25(37)36-19-22(23-4-2-3-5-24(23)36)18-29-33-26-30-27(34-10-14-38-15-11-34)32-28(31-26)35-12-16-39-17-13-35/h2-9,19H,10-18H2,1H3 |
InChI Key |
LRWWLWUCPPVHCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)CN=NC4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aS,7aS,12bS)-3-methyl-1,2,4,4a,5,6,7,7a-octahydro-[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B10791194.png)
![N-[4-(1,2,3,4-Tetrahydroacridin-9-ylamino)butyl]-2-(2-chlorophenyl)-1-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxamide](/img/structure/B10791224.png)
![(S)-N-[1-(1-Cyclohexyl)ethyl]1-(3,4-dichlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10791228.png)
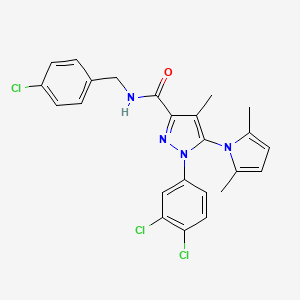
![N-[2-(4-Chlorophenyl)ethyl]1-(3,4-dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10791233.png)
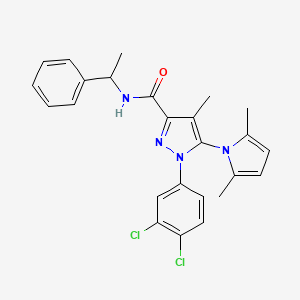
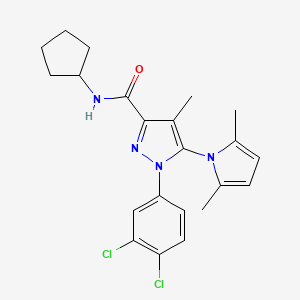

![N-[2-(4-Chlorophenyl)ethyl]1-(2,4-difluorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10791255.png)
![2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-isopropylpropanamide](/img/structure/B10791258.png)
